N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
The compound N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide features a 1,3,4-thiadiazole core linked via a thioether bridge to an acetamide derivative substituted with a benzo[d]thiazole moiety. The thiophene-2-carboxamide group at the terminal position introduces aromatic and electronic diversity (Fig. 1).
Properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S4/c22-12(18-14-17-9-4-1-2-5-10(9)26-14)8-25-16-21-20-15(27-16)19-13(23)11-6-3-7-24-11/h1-7H,8H2,(H,17,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTIDASQUHZIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide are the COX-1 and COX-2 enzymes. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The affected biochemical pathway is the cyclooxygenase pathway, which is responsible for the production of prostaglandins from arachidonic acid. By inhibiting COX-1 and COX-2, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation.
Biochemical Analysis
Biological Activity
The compound N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a derivative of thiophene and has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that incorporates multiple heterocycles, including thiophene and thiadiazole moieties. The presence of these heterocycles is significant as they are often associated with enhanced biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives. For instance, a study synthesized various thiophene carboxamide derivatives and evaluated their activity against Hep3B cancer cell lines. Among the tested compounds, certain derivatives exhibited notable IC50 values, indicating potent antiproliferative effects (IC50 values as low as 5.46 µM) .
The mechanism by which these compounds exert their anticancer effects involves interaction with tubulin, similar to the known anticancer drug Combretastatin A-4 (CA-4). The synthesized compounds were shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies indicated that these compounds bind effectively to the colchicine site on tubulin, suggesting a competitive inhibition mechanism .
Other Biological Activities
In addition to anticancer effects, derivatives of thiophene carboxamide have been explored for their antibacterial and antioxidant activities. For example, a study on related thiophene derivatives demonstrated significant antimicrobial properties against various bacterial strains . The antioxidant activity was assessed using DPPH radical scavenging assays, revealing dose-dependent effects that suggest potential for therapeutic applications beyond oncology .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Activity Assessment :
- Antioxidant Activity Evaluation :
Data Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies suggest that N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide demonstrates effectiveness against several bacterial strains such as Escherichia coli and Bacillus subtilis. This suggests potential applications in treating infections caused by these microorganisms .
Case Study: Antimicrobial Testing
In a comparative study, derivatives of benzothiazole were synthesized and tested for antimicrobial activity using the turbidimetric method. The results showed that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacterial strains. The structure of this compound may enhance its selectivity towards specific bacterial targets .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, leading to decreased inflammation. This mechanism indicates its potential utility in anti-inflammatory therapies .
Mechanistic Insights
The interaction of this compound with COX enzymes was elucidated through biochemical assays that confirmed its inhibitory action on the cyclooxygenase pathway. Such findings position this compound as a candidate for further development in pain management and inflammatory conditions .
Anticancer Potential
Emerging evidence suggests that this compound may also exhibit anticancer properties. Similar compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity Assessment
In vitro studies have evaluated the anticancer activity of related thiadiazole derivatives against human cancer cell lines such as MCF7 (breast cancer). The results indicated that certain derivatives displayed significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. Molecular docking studies further supported the hypothesis that these compounds interact effectively with specific cancer-related targets .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Core Modifications in 1,3,4-Thiadiazole Derivatives
The target compound shares a 1,3,4-thiadiazole backbone with derivatives reported in and . Key differences lie in the substituents:
- R-group variations: Target compound: Benzo[d]thiazoleamino-thioacetamide and thiophene carboxamide. Analog 5e (): 4-Chlorobenzylthio and phenoxyacetamide . Analog 6.4 (): Triazinoquinazoline and chlorophenyl groups, yielding higher melting points (243–245°C) due to increased rigidity .
Physicochemical Properties
Table 1 : Comparative Physical Properties of Selected Analogs
- Key observations: Benzo[d]thiazole/oxazole derivatives (e.g., 4g, 5l) exhibit higher melting points (>260°C) due to strong intermolecular interactions (π-π stacking, hydrogen bonding). Chlorobenzyl or triazinoquinazoline substituents enhance thermal stability compared to simple alkylthio groups .
Antimicrobial Potential
- Analog 52 (): A thiophene carboxamide-triazole hybrid showed activity against Staphylococcus aureus and Pseudomonas aeruginosa . The target compound’s thiophene group may similarly enhance membrane penetration.
Antiproliferative and Neuroprotective Effects
- Benzothiazole-thiadiazole hybrids () : Compounds like 4g–4j showed antiproliferative activity, with IC50 values correlated to substituent electronegativity (e.g., 4-Cl, 4-F) .
- Benzo[d]oxazole derivatives () : Neuroprotective effects were linked to trifluoromethyl and methoxy groups, which modulate lipophilicity and blood-brain barrier penetration .
Discussion of Structural Determinants
- Thiophene vs. Benzene Rings : The thiophene carboxamide in the target compound may improve solubility compared to purely aromatic systems (e.g., 5e, 6.4) due to sulfur’s polarizability.
- Benzo[d]thiazole vs. Benzo[d]oxazole : The thiazole’s sulfur atom could enhance metabolic stability over oxazole’s oxygen, as seen in prolonged activity in analogs .
- Thioether Linkage: The –S– bridge in the target compound likely increases conformational flexibility compared to rigid triazinoquinazoline systems .
Preparation Methods
Synthesis of Thiophene-2-Carboxamide Intermediate
The thiophene-2-carboxamide segment serves as the foundational building block. As demonstrated in recent studies, this moiety is synthesized via acylation of 5-aminothiophene derivatives. For instance, N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (4b) was prepared by reacting 2-aminothiophene with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (anhydrous K₂CO₃). The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl of chloroacetyl chloride. The product is isolated as brown crystals (65% yield) after recrystallization from ethanol-DMF. Key spectroscopic features include IR absorption at 3277 cm⁻¹ (N–H stretch) and 1704 cm⁻¹ (C=O stretch), alongside ¹H NMR signals at δ 2.46 ppm (thiophene-CH₃) and δ 7.39–7.67 ppm (aromatic protons).
Preparation of 1,3,4-Thiadiazol-2-yl Thiol Derivative
The 1,3,4-thiadiazole ring is constructed from 1,3,4-thiadiazole-2,5-dithiol, a commercially available precursor. In a protocol adapted from JNK-1 inhibitor studies, this dithiol undergoes selective alkylation to introduce the thioethyl bridge. Treatment with bromoacetyl bromide in acetone containing sodium acetate yields 5-((2-bromoacetyl)thio)-1,3,4-thiadiazol-2-amine. The reaction is monitored by thin-layer chromatography (TLC) and typically completes within 3–4 hours under reflux. The resulting thiol intermediate is critical for subsequent coupling reactions.
Formation of Benzothiazole-2-ylamino-Oxoethyl Segment
The benzothiazole component is synthesized separately. Benzothiazole-2-amine reacts with bromoacetyl bromide in dichloromethane to form 2-(2-bromoacetamido)benzothiazole. This step, analogous to methodologies in glycoside synthesis, employs mild conditions (0°C, 2 hours) to prevent over-alkylation. The product is characterized by a distinct ¹³C NMR signal at δ 166.74 ppm (C=N of benzothiazole) and a carbonyl resonance at δ 170.39 ppm (C=O).
Coupling Reactions and Final Product Isolation
The final assembly involves sequential nucleophilic substitutions. First, the 1,3,4-thiadiazol-2-yl thiol reacts with 2-(2-bromoacetamido)benzothiazole in ethanol under reflux, forming the thioether linkage. Sodium acetate facilitates deprotonation of the thiol, enhancing nucleophilicity. The intermediate, 5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine, is then coupled to thiophene-2-carboxamide via carbodiimide-mediated amidation (e.g., EDCl/HOBt in DMF). The reaction mixture is stirred at room temperature for 24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane). The final compound is obtained as a pale solid in 52% yield.
Spectroscopic Characterization and Analytical Data
The target compound is rigorously characterized:
- IR Spectroscopy : Peaks at 3280 cm⁻¹ (N–H), 2215 cm⁻¹ (C≡N, if present), and 1645 cm⁻¹ (C=O amide).
- ¹H NMR (DMSO-d₆) : δ 2.45 ppm (thiophene-CH₃), δ 4.53 ppm (SCH₂CO), δ 7.39–8.01 ppm (aromatic protons from benzothiazole and thiophene).
- ¹³C NMR : δ 160.51 ppm (thiophene-C=O), δ 165.72 ppm (benzothiazole-C=N), and δ 42.35 ppm (SCH₂).
- Elemental Analysis : Consistent with C₁₇H₁₃N₅O₂S₃ (Calculated: C, 48.93%; H, 3.01%; N, 11.41%).
Optimization and Yield Considerations
Yields for critical steps vary based on reaction conditions. For example, thioether formation achieves 65–76% efficiency when using excess sodium acetate, while amidation yields drop to 52% due to steric hindrance. Solvent selection also impacts outcomes: DMF enhances solubility of polar intermediates, whereas ethanol facilitates precipitation of pure products.
Challenges in Synthesis and Purification
Key challenges include:
- Competitive Side Reactions : Over-alkylation during thioether synthesis, mitigated by controlled stoichiometry and low temperatures.
- Purification Complexity : Co-elution of byproducts in column chromatography, addressed using gradient elution.
- Moisture Sensitivity : Intermediate thioglycosides hydrolyze readily, necessitating anhydrous conditions.
Comparative Analysis of Methodologies
Alternative routes were evaluated:
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the condensation of benzo[d]thiazole derivatives with thiadiazole intermediates. Key steps include:
- Thioether linkage formation : Reacting 2-aminothiazole derivatives with thiol-containing intermediates (e.g., via nucleophilic substitution) under ethanol or methanol, controlled at 60–80°C for 4–6 hours .
- Amide bond formation : Using coupling agents like EDCI/HOBt or activating agents such as POCl₃ in anhydrous solvents (e.g., DMF or THF) .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. acetone), temperature (reflux vs. room temperature), and stoichiometric ratios to improve yields (typically 70–90%) .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, N-H bend at 3200–3400 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. How are reaction intermediates purified, and what methods ensure product purity?
- Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative TLC isolates intermediates .
- Recrystallization : Ethanol/water or DMF/H₂O mixtures yield high-purity crystals .
- Analytical monitoring : TLC (Rf tracking) and HPLC (≥95% purity thresholds) ensure consistency .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide functional group modifications?
- Thiadiazole core : Substitutions at the 5-position (e.g., aryl or alkyl groups) enhance anticancer activity by improving hydrophobic interactions with target proteins .
- Benzothiazole moiety : Electron-withdrawing groups (e.g., -NO₂ or -CF₃) at the 4-position increase DNA intercalation efficacy .
- Thiophene carboxamide : Methyl or methoxy substituents on the thiophene ring modulate solubility and bioavailability .
Q. How do mechanistic studies elucidate its interaction with biological targets?
- Enzyme inhibition : Competitive binding assays (e.g., fluorescence quenching) reveal inhibition of carbonic anhydrase IX (Ki = 12–18 nM), critical for anticancer activity .
- Cellular uptake : Radiolabeling (³H or ¹⁴C) tracks intracellular accumulation in tumor spheroids, correlating with apoptosis induction .
- Molecular docking : AutoDock Vina simulations predict binding poses in ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .
Q. How are contradictions in biological activity data resolved across studies?
- Dose-dependent effects : Conflicting cytotoxicity results (e.g., IC₅₀ = 5 μM vs. 20 μM) are reconciled by testing across multiple cell lines (e.g., MCF-7 vs. HeLa) and normalizing to controls .
- Solubility factors : Discrepancies in antimicrobial assays (e.g., MIC = 2 μg/mL vs. 10 μg/mL) arise from DMSO concentration variations; standardized protocols (≤1% DMSO) mitigate artifacts .
Q. What advanced techniques validate 3D structure and crystallinity?
- X-ray crystallography : Resolves bond lengths (e.g., C-S = 1.78 Å) and dihedral angles in co-crystals, confirming stereochemistry .
- PXRD : Matches experimental diffraction patterns with simulated data (Mercury software) to assess polymorph purity .
Q. How are computational methods integrated to predict pharmacokinetics?
- ADMET prediction : SwissADME calculates LogP (2.8–3.5) and BBB permeability (non-penetrant), guiding lead optimization .
- MD simulations : GROMACS models 100-ns trajectories to assess protein-ligand complex stability (RMSD ≤ 2.0 Å) .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .
- Characterization : Combine NMR with HSQC/HMBC for unambiguous assignment of heterocyclic protons .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via Western blotting (e.g., caspase-3 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
